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Core Mechanism of Action and Pharmacokinetics

Ertugliflozin works by specifically and competitively inhibiting SGLT2, the primary transporter responsible

for glucose reabsorption in the proximal tubule of the nephron [1] [2].

Primary Molecular Action: Under normal physiological conditions, SGLT2 reabsorbs ~80-90% of

filtered glucose [3]. Ertugliflozin binds to and inhibits this transporter, reducing renal glucose
reabsorption and lowering the renal threshold for glucose [3] [2].

Physiological Outcome: Inhibition increases urinary glucose excretion (UGE), directly lowering
plasma glucose levels independently of insulin [1] [3]. Secondary benefits include caloric loss,

osmotic diuresis, and natriuresis, contributing to weight loss, blood pressure reduction, and potential
cardiovascular benefits [1] [2].

The table below summarizes key pharmacologic characteristics:

Property Description

Molecular Target Sodium-glucose cotransporter 2 (SGLT2) [3]

Primary Mechanism Competitive inhibition of SGLT2 in the renal proximal tubule [1] [2]

Key Pharmacodynamic
Effect

Dose-dependent increase in Urinary Glucose Excretion (UGE) [3]
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Property Description

Bioavailability ~100% (reported range 70-90%) [3]

Time to Peak (Tmax) 1 hour (fasted); 2 hours (fed) [3]

Half-life 11 to 17 hours [3]

Primary Route of
Metabolism

Glucuronidation via UGT1A9 and UGT2B7 (minor CYP-mediated

metabolism) [1] [3]

Protein Binding 93.6% [3]

Model-Informed Drug Development (MIDD) in
Ertugliflozin Development

MIDD played a critical role in ertugliflozin's development, facilitating decision-making and supporting

regulatory approval [4]. Key modeling approaches are summarized below:

MIDD Approach Application in Ertugliflozin Development

| Quantitative Systems Pharmacology (QSP) | - Objective: To predict dose-response and long-term

efficacy (HbA1c, body weight) based on early UGE data [4].

Model Used: A PhysiologyLab platform of T2DM pathophysiology [4].
Protocol: The model integrated prior SGLT2 inhibitor data and was calibrated with ertugliflozin's

Phase I PK/PD data. It simulated outcomes in a virtual T2DM population to project 12-week HbA1c
changes, informing Phase II and III dose selection [4]. | | Dose-Response & Model-Based Meta-
Analysis (MBMA) | - Objective: To quantitatively characterize the relationship between ertugliflozin
dose, UGE, and HbA1c reduction, and to benchmark efficacy against other SGLT2 inhibitors [4].

Protocol: Mathematical modeling linked ertugliflozin exposure metrics to UGE24 and HbA1c
response. MBMA integrated publicly available data from competitor drugs to contextualize

ertugliflozin's efficacy and support dose justification [4]. | | Population PK (PopPK) Modeling | -
Objective: To characterize PK parameters and quantify inter-individual variability in the target patient

population [4].
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Protocol: A PopPK model was developed using rich PK data from Phase I studies and sparse

sampling from later-phase trials in T2DM patients. The model evaluated impact of covariates like
renal function and UGT1A9 genotype [4]. | | Physiologically-Based PK (PBPK) Modeling | -

Objective: To assess the risk of drug-drug interactions (DDIs), particularly via UGT enzyme inhibition
[4].

Protocol: A PBPK model simulated co-administration of ertugliflozin with drugs metabolized by
UGTs (e.g., valproic acid). The simulations predicted no clinically significant interactions, which was

confirmed in clinical DDI studies [4]. |

Impact on Cardiac Signaling Pathways

Preclinical studies indicate that ertugliflozin provides cardioprotective effects by modulating cardiac

substrate metabolism and reducing stress pathways, independent of SGLT2 presence in cardiomyocytes [5].
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Ertugliflozin (SGLT2i)
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Ertugliflozin's cardioprotective signaling cascade.

The diagram above shows the cascade of cardiac effects. The key experimental evidence comes from a

murine pressure-overload model (induced by transverse aortic constriction) [5].

Experimental Protocol: 20-week-old C57BL/6J mice were subjected to surgery or sham operation.
The ertugliflozin-treated group received the drug mixed in their chow (225 mg/kg) for 10 weeks,

while controls received normal chow. Cardiac function was assessed, and heart tissue was analyzed
for signaling proteins, metabolites, and evidence of fibrosis and apoptosis [5].
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Metabolic Shift: Ertugliflozin creates a "fasting-like" state, elevating ketone bodies and shifting the

heart's energy substrate utilization [5].
Key Signaling Pathway: This metabolic shift activates AMPK, which inhibits the mTOR pathway.

Reduced mTOR signaling alleviates endoplasmic reticulum stress and the unfolded protein response,
leading to decreased apoptosis and fibrosis [5].

Clinical Efficacy and Safety Profile

Ertugliflozin demonstrates significant clinical effects, as shown in the VERTIS CV trial sub-study where it

was added to metformin and sulfonylurea [6].

Endpoint Ertugliflozin 5 mg Ertugliflozin 15 mg Placebo

HbA1c Reduction (LS Mean) -0.66%* -0.75%* -

Fasting Plasma Glucose Significant reduction* Significant reduction* -

Body Weight Significant reduction* Significant reduction* -

Symptomatic Hypoglycemia 11.0% 12.4% 7.7%

Any Adverse Event 48.0% 54.9% 47.0%

*Placebo-adjusted change shown for HbA1c; p < 0.001 vs. placebo for HbA1c, FPG, and body weight [6].

The safety profile is consistent with the SGLT2 inhibitor class, including risks of genital mycotic infections

and, rarely, Fournier's gangrene. It carries a lower risk of hypoglycemia when not combined with insulin or

secretagogues [1] [6].

Ertugliflozin represents a scientifically well-characterized SGLT2 inhibitor. Its development is a benchmark

for MIDD application, and ongoing research continues to elucidate its pleiotropic benefits, particularly in

cardiometabolic health.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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